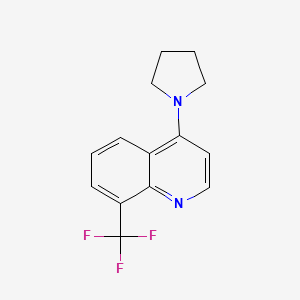
4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline
Vue d'ensemble
Description
“4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1020253-07-9. It has a molecular weight of 266.27 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Synthesis Analysis
The synthesis of compounds like “4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline” often involves the use of heterocyclic scaffolds . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline” is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline” are influenced by steric factors and the spatial orientation of substituents . The different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline” include a molecular weight of 266.27 . The compound has a linear formula of C14H13F3N2 .Applications De Recherche Scientifique
Organic Synthesis Building Blocks
4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline: serves as a valuable building block in organic synthesis. It can be utilized in various transformations, including oxidations, aminations, halogenations , and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Its stability and reactivity make it a versatile reagent for constructing complex organic molecules.
Catalytic Protodeboronation
This compound has been reported to facilitate the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, a transformation that is valuable for the synthesis of various organic compounds .
Suzuki–Miyaura Coupling
One of the most significant applications of this quinoline derivative is in the Suzuki–Miyaura coupling . This cross-coupling reaction is widely used to form carbon-carbon bonds, which is a fundamental step in the synthesis of many pharmaceuticals and fine chemicals .
Radical-Polar Crossover Reactions
The compound is also involved in radical-polar crossover reactions . These reactions are important for creating new C–C bonds and introducing functional groups into molecules, which can be beneficial in developing new drugs and materials .
Synthesis of Alkyl Boronic Esters
It plays a role in the synthesis of alkyl boronic esters, which are essential intermediates in organic chemistry. These esters are used for subsequent chemical transformations, including homologations and conjunctive cross couplings .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s known that pyrrolidine derivatives can activate ketones and aldehydes towards nucleophilic addition by formation of enamines .
Biochemical Pathways
Related compounds have been used in the synthesis of functionalized pyrroloquinolines , and in the protodeboronation of pinacol boronic esters .
Pharmacokinetics
A compound with a similar structure was found to have high oral bioavailability in preclinical species and low plasma protein binding .
Result of Action
Related compounds have been used in the synthesis of various bioactive molecules .
Action Environment
It’s known that environmental factors such as ph, temperature, and presence of other molecules can affect the stability and efficacy of similar compounds .
Propriétés
IUPAC Name |
4-pyrrolidin-1-yl-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c15-14(16,17)11-5-3-4-10-12(6-7-18-13(10)11)19-8-1-2-9-19/h3-7H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBELIDNIHJNJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674399 | |
| Record name | 4-(Pyrrolidin-1-yl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline | |
CAS RN |
1020253-07-9 | |
| Record name | 4-(1-Pyrrolidinyl)-8-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyrrolidin-1-yl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



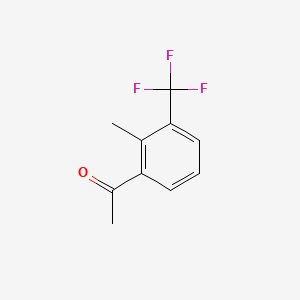
![3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B1440431.png)
![3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1440432.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)
![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)


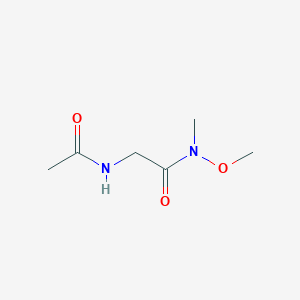
![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)
![4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid](/img/structure/B1440442.png)
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)
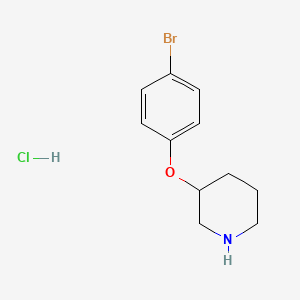
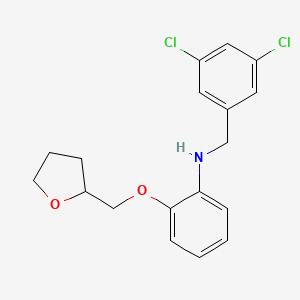
![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)